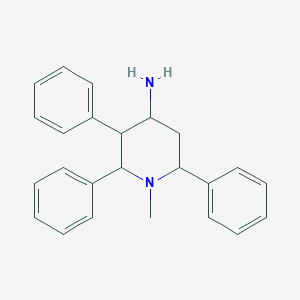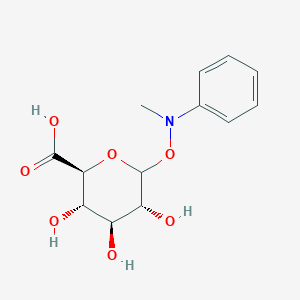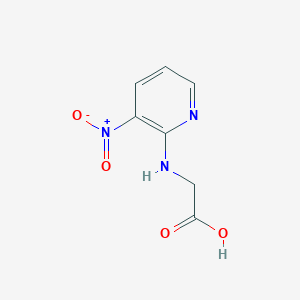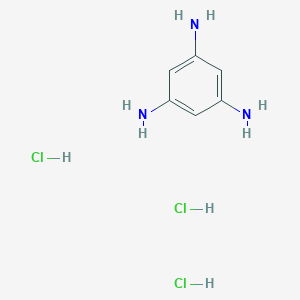
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPTP and is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
Mecanismo De Acción
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and physiological effects:
MPTP-induced neurotoxicity selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor impairment. MPTP also causes oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP is a valuable tool for studying Parkinson's disease due to its ability to selectively destroy dopaminergic neurons. However, it is important to note that MPTP-induced neurotoxicity is not identical to the pathology of Parkinson's disease in humans. Additionally, MPTP is highly toxic and should be handled with care.
Direcciones Futuras
There are several future directions for MPTP research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human pathology. Another area of research is investigating the potential neuroprotective effects of various compounds on MPTP-induced neurotoxicity. Finally, there is a need for further research into the underlying mechanisms of MPTP-induced neurotoxicity and potential treatments for Parkinson's disease.
Métodos De Síntesis
MPTP is synthesized by the reaction of piperidine with 1-bromo-3,5-diphenylbenzene, followed by reduction with lithium aluminum hydride. The resulting compound is then treated with methyl iodide to yield 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research to study Parkinson's disease. It is used to create animal models of the disease, which can be used to study the underlying mechanisms and potential treatments. MPTP is also used to study the effects of dopamine depletion on the brain and behavior.
Propiedades
Número CAS |
124069-21-2 |
|---|---|
Fórmula molecular |
C24H26N2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-methyl-2,3,6-triphenylpiperidin-4-amine |
InChI |
InChI=1S/C24H26N2/c1-26-22(18-11-5-2-6-12-18)17-21(25)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,21-24H,17,25H2,1H3 |
Clave InChI |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
SMILES canónico |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
Sinónimos |
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)



![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)



